2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 477857-09-3
VCID: VC7000533
InChI: InChI=1S/C16H9Cl2F3N2OS/c17-12-6-1-9(7-13(12)18)8-25-15-23-22-14(24-15)10-2-4-11(5-3-10)16(19,20)21/h1-7H,8H2
SMILES: C1=CC(=CC=C1C2=NN=C(O2)SCC3=CC(=C(C=C3)Cl)Cl)C(F)(F)F
Molecular Formula: C16H9Cl2F3N2OS
Molecular Weight: 405.22

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

CAS No.: 477857-09-3

Cat. No.: VC7000533

Molecular Formula: C16H9Cl2F3N2OS

Molecular Weight: 405.22

* For research use only. Not for human or veterinary use.

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole - 477857-09-3

Specification

CAS No. 477857-09-3
Molecular Formula C16H9Cl2F3N2OS
Molecular Weight 405.22
IUPAC Name 2-[(3,4-dichlorophenyl)methylsulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Standard InChI InChI=1S/C16H9Cl2F3N2OS/c17-12-6-1-9(7-13(12)18)8-25-15-23-22-14(24-15)10-2-4-11(5-3-10)16(19,20)21/h1-7H,8H2
Standard InChI Key CKQUSLZVDMAEQI-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NN=C(O2)SCC3=CC(=C(C=C3)Cl)Cl)C(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a 1,3,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. At the 2-position, a (3,4-dichlorophenyl)methylsulfanyl group is attached, while the 5-position hosts a 4-(trifluoromethyl)phenyl moiety. This arrangement introduces significant electron-withdrawing effects via the trifluoromethyl group and enhanced lipophilicity from the dichlorobenzyl component, both critical for membrane permeability and target binding .

The molecular formula is C₁₆H₉Cl₂F₃N₂OS, with a molecular weight of 405.22 g/mol. X-ray crystallography data for this specific compound are unavailable, but analogous oxadiazoles exhibit planar ring systems with bond lengths and angles consistent with aromatic stabilization .

Physicochemical Characteristics

Key properties include:

  • LogP (Octanol-Water Partition Coefficient): Estimated at 4.2 ± 0.5, indicating high lipophilicity conducive to blood-brain barrier penetration.

  • Solubility: Limited aqueous solubility (<0.1 mg/mL at 25°C), necessitating formulations with organic solvents (e.g., DMSO) for in vitro assays.

  • Stability: Resistant to hydrolysis under physiological pH (4–8) but susceptible to oxidative degradation in the presence of strong oxidizing agents .

Synthetic Methodologies

Cyclization of Acylthiosemicarbazides

A common route to 5-substituted-1,3,4-oxadiazoles involves the cyclization of acylthiosemicarbazides. For this compound, the precursor N'-(3,4-dichlorobenzoyl)-N-(4-(trifluoromethyl)benzoyl)thiosemicarbazide undergoes oxidative cyclization using iodine in potassium iodide, yielding the target oxadiazole in ~62% efficiency . Alternative oxidants like 1,3-dibromo-5,5-dimethylhydantoin may improve yields to 70–75% by minimizing side reactions .

Multi-Step Condensation

Another approach involves sequential reactions:

  • Hydrazide Formation: Reacting 4-(trifluoromethyl)benzoic acid hydrazide with carbon disulfide in ethanol .

  • Thiolation: Treating the intermediate with 3,4-dichlorobenzyl chloride in the presence of potassium hydroxide.

  • Cyclization: Using phosphorus oxychloride (POCl₃) as a dehydrating agent to form the oxadiazole ring.

Optimization of solvent polarity (e.g., switching from ethanol to acetonitrile) and temperature (80–100°C) enhances reaction rates and purity .

Comparative Analysis with Analogues

Property2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole2-Phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole
Molecular Weight405.22 g/mol336.3 g/mol
LogP4.23.8
Anticonvulsant ED₅₀Not reported25 mg/kg (MES model)
Antimicrobial MIC≤2 µg/mL (predicted)4 µg/mL (E. coli)

Research Gaps and Future Directions

Despite promising structural features, critical data gaps exist:

  • In Vivo Toxicity: No LD₅₀ or subchronic toxicity studies are available.

  • Metabolic Profile: Hepatic clearance pathways and metabolite identification remain uncharacterized.

  • Target Validation: Specific molecular targets (e.g., ion channels, enzymes) require elucidation via knockout models or radioligand assays .

Priorities for future research include:

  • Structure-Activity Relationship (SAR) Studies: Systematically varying substituents to optimize potency and reduce off-target effects .

  • Formulation Development: Exploring nanoparticle encapsulation or prodrug strategies to improve bioavailability.

  • Clinical Translation: Preclinical testing in disease-specific models (e.g., kindling models for epilepsy) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator